N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
描述
属性
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S.ClH/c23-15-6-7-16-20(12-15)31-22(25-16)27(10-3-9-26-11-8-24-14-26)21(28)19-13-29-17-4-1-2-5-18(17)30-19;/h1-2,4-8,11-12,14,19H,3,9-10,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEOAKGVSVQMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N(CCCN3C=CN=C3)C4=NC5=C(S4)C=C(C=C5)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 474.9 g/mol. It features a complex structure that includes an imidazole ring, a fluorobenzo[d]thiazole moiety, and a dioxine component, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClFN₄O₃S |
| Molecular Weight | 474.9 g/mol |
| CAS Number | 1216512-41-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various cellular pathways. Preliminary studies suggest that it may act as an inhibitor for certain enzymes or proteins associated with cancer proliferation and other diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound may bind to the active sites of target enzymes, preventing substrate access and inhibiting their activity.
- Receptor Modulation : It could also interact with cell surface receptors, modulating signaling pathways that regulate cell growth and survival.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, research indicated that related imidazole derivatives showed promising results in inhibiting cell proliferation in various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These values indicate that the compound has a potent inhibitory effect on tumor cell growth, particularly in two-dimensional (2D) assays compared to three-dimensional (3D) formats .
Antimicrobial Activity
In addition to its anticancer potential, the compound's structural components suggest possible antimicrobial properties. The thiazole derivatives have been linked to various biological activities, including antibacterial and antifungal effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the imidazole or thiazole rings can enhance biological activity or reduce toxicity. For example:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at the ortho position on the phenyl ring has been shown to improve antimalarial activity .
Case Studies
- Anticancer Studies : A series of compounds derived from similar scaffolds were evaluated for their ability to inhibit Pin1, a novel target in cancer therapy. Compounds demonstrated low micromolar IC50 values against this target, indicating strong potential for further development .
- Leishmanicidal Activity : Research on hybrid thiazole derivatives revealed significant leishmanicidal activity against Leishmania infantum, showcasing the versatility of thiazole-containing compounds in treating parasitic infections .
相似化合物的比较
Table 1: Key Structural Differences and Similarities
Key Observations:
Benzothiazole vs. Benzimidazole Cores: The target compound’s benzo[d]thiazole core (vs.
Fluorine vs. Chlorine/Methoxy Substituents : The 6-fluoro group in the target compound (compared to 2-chloro in or 4-methoxy in ) may enhance metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .
Side Chain Variations: The imidazolylpropyl group in the target compound contrasts with pyrrolidine in or dimethylaminopropyl in , impacting solubility and interactions with enzymes or receptors.
Chirality and Enantiomeric Considerations
For example:
- Enantiomers of fluoxetine exhibit a 9.4-fold difference in toxicity in Pimephales promelas .
- Racemic mixtures (common in pharmaceuticals) may lead to unpredictable environmental or pharmacological outcomes due to stereospecific degradation or activity .
Thus, the presence of chiral centers in the target compound (e.g., the dihydrobenzodioxine ring) necessitates enantioselective synthesis and analysis to avoid unintended biological effects.
常见问题
Q. What are the key considerations in designing a synthesis route for this compound?
- Answer: The synthesis typically involves multi-step coupling reactions. Critical steps include:
- Coupling agents: Use of potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution, as seen in analogous imidazole-thiazole carboxamide syntheses .
- Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity for intermediate formation .
- Purification: Recrystallization from ethanol or acetonitrile is recommended for isolating the hydrochloride salt, as demonstrated in structurally similar carboxamide derivatives .
- Intermediate characterization: Validate intermediates via -NMR and -NMR to ensure regioselectivity, especially for fluorobenzo[d]thiazole and imidazole-propyl moieties .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Answer:
- Spectroscopy: -NMR (for proton environments) and -NMR (to confirm carbonyl and aromatic carbons) are critical. For example, the 6-fluorobenzo[d]thiazole group exhibits distinct deshielded signals .
- Mass spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray crystallography: Resolves ambiguity in stereochemistry, particularly for the dihydrobenzo[b][1,4]dioxine ring system, as applied in related thiadiazole-triazine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Answer:
- Design of Experiments (DoE): Use statistical models like Bayesian optimization to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratios). For example, Bayesian algorithms outperform trial-and-error approaches in complex heterocyclic syntheses .
- Case study: A study on imidazole-thiazole derivatives achieved a 25% yield increase by optimizing reaction time (1–3 hours) and K₂CO₃ stoichiometry (1.2 equiv) .
- Data-driven adjustments: Monitor byproducts via HPLC and adjust purification protocols (e.g., column chromatography vs. recrystallization) .
Q. How should researchers address discrepancies in biological activity data across studies?
- Answer:
- Purity validation: Ensure >95% purity via HPLC and elemental analysis. Impurities like unreacted 6-fluorobenzo[d]thiazole precursors can skew bioassay results .
- Assay standardization: Use consistent cell lines (e.g., COX-1/2 inhibition assays for anti-inflammatory activity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Comparative SAR studies: Test structurally related analogs (e.g., 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide) to isolate the role of the dihydrobenzo[d]dioxine moiety .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?
- Answer:
- Analog synthesis: Modify the fluorobenzo[d]thiazole or imidazole-propyl groups. For example, replacing fluorine with chlorine alters electron-withdrawing effects and binding affinity .
- Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like cyclooxygenase (COX). A study on thiazole-triazole acetamides demonstrated improved binding scores with fluorophenyl substituents .
- Biological testing: Compare IC₅₀ values across analogs in dose-response assays. For instance, a 4-fluorophenyl analog showed 10x higher COX-2 selectivity than its bromo counterpart .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
